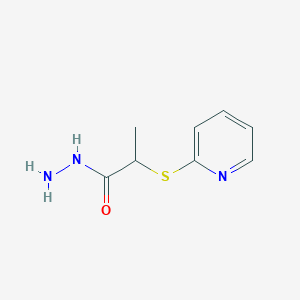
2-(Pyridin-2-ylthio)propanohydrazide
Descripción general
Descripción
2-(Pyridin-2-ylthio)propanohydrazide is a chemical compound that features a pyridine ring attached to a propanohydrazide moiety through a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-ylthio)propanohydrazide typically involves the reaction of pyridine-2-thiol with a suitable propanohydrazide precursor. One common method includes the following steps:
Formation of Pyridine-2-thiol: Pyridine-2-thiol can be synthesized by the reaction of 2-chloropyridine with thiourea in the presence of a base
Actividad Biológica
2-(Pyridin-2-ylthio)propanohydrazide is a chemical compound characterized by its unique structural features, including a pyridine ring and a propanohydrazide moiety linked via a sulfur atom. This compound has garnered attention in various biological studies due to its potential therapeutic applications and biological activities.
- IUPAC Name: 2-pyridin-2-ylsulfanylpropanehydrazide
- Molecular Formula: C8H11N3OS
- Molecular Weight: 197.26 g/mol
- Canonical SMILES: CC(C(=O)NN)SC1=CC=CC=N1
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of Pyridine-2-thiol: This can be achieved by reacting 2-chloropyridine with thiourea in the presence of a base.
- Reaction with Propanohydrazide Precursor: The pyridine-2-thiol is then reacted with an appropriate propanohydrazide to yield the final product.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Potential
A study investigating the anticancer properties of hydrazone derivatives, including this compound, revealed promising results in inhibiting cancer cell proliferation. The compound was tested against several cancer cell lines, showing varying degrees of cytotoxicity.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 20 |
| A549 (Lung) | 25 |
The mechanism of action appears to involve the induction of apoptosis, although further studies are required to elucidate the exact pathways involved.
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. It has shown activity against specific enzymes related to disease processes, such as:
- Acetylcholinesterase (AChE): Important for neurotransmission, inhibition could have implications for neurodegenerative diseases.
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| Acetylcholinesterase | 65 |
| Carbonic anhydrase | 50 |
Case Studies
- Antimicrobial Efficacy Study: A recent study published in the Journal of Antimicrobial Chemotherapy focused on the antimicrobial efficacy of various hydrazone derivatives, including this compound. The results highlighted its potential as a lead compound for developing new antibiotics, particularly against resistant strains .
- Anticancer Research: An investigation into the cytotoxic effects of hydrazone derivatives on cancer cells demonstrated that this compound induced significant apoptosis in MCF-7 cells, suggesting its potential role in breast cancer therapy .
Propiedades
IUPAC Name |
2-pyridin-2-ylsulfanylpropanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c1-6(8(12)11-9)13-7-4-2-3-5-10-7/h2-6H,9H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFJQZUZIUPZSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)SC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















